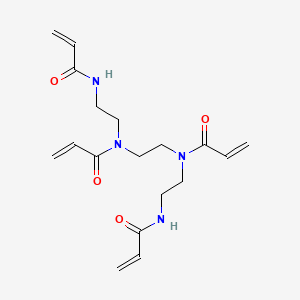
N,n',n'',n'''-tetraacryloyltriethylenetetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine is a multi-functional acrylamide monomer known for its high reactivity and versatility in various chemical applications. This compound is characterized by its ability to form cross-linked polymer networks, making it valuable in the production of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine can be synthesized through an aza-Michael addition reaction. This involves reacting the multi-functional acrylamide with hexamethylene diamine in water without the need for a catalyst . The reaction conditions, such as monomer concentration and temperature, significantly influence the morphology of the resulting porous structures.
Industrial Production Methods: In industrial settings, the production of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, which is essential for its application in various industries.
化学反応の分析
Types of Reactions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine undergoes several types of chemical reactions, including:
Radical Polymerization: This reaction is initiated by free radicals, leading to the formation of cross-linked polymer networks.
Michael Addition Reaction: This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, resulting in the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Radical Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to facilitate the formation of free radicals.
Michael Addition Reaction: This reaction can be carried out in the presence of bases such as sodium hydroxide or potassium carbonate, which act as catalysts.
Major Products: The major products formed from these reactions are cross-linked polymer networks, which exhibit enhanced mechanical properties and stability.
科学的研究の応用
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and materials, such as wound dressings and implants.
作用機序
The mechanism of action of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine involves its ability to form cross-linked networks through radical polymerization and Michael addition reactions. These reactions result in the formation of stable polymeric structures that exhibit enhanced mechanical properties and resistance to degradation . The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals.
類似化合物との比較
N,N’-methylenebisacrylamide: Another multi-functional acrylamide used as a cross-linking agent in polymer synthesis.
N,N’-tetramethylethylenediamine: Used as a catalyst in polymerization reactions.
Uniqueness: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine stands out due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring materials with superior mechanical properties and stability .
特性
分子式 |
C18H26N4O4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-[2-[prop-2-enoyl-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-15(23)19-9-11-21(17(25)7-3)13-14-22(18(26)8-4)12-10-20-16(24)6-2/h5-8H,1-4,9-14H2,(H,19,23)(H,20,24) |
InChIキー |
GNFXXOXPTLWYGG-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCCN(CCN(CCNC(=O)C=C)C(=O)C=C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
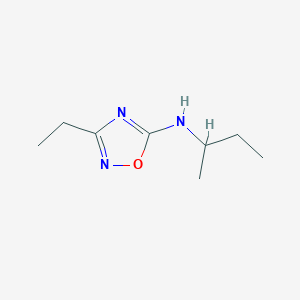
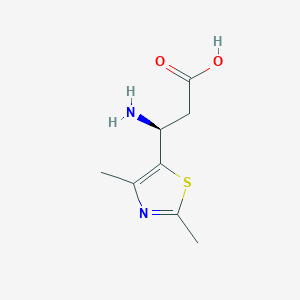
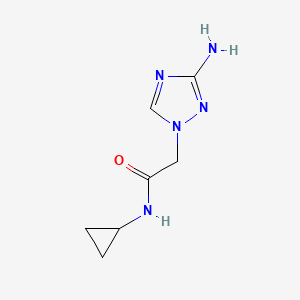
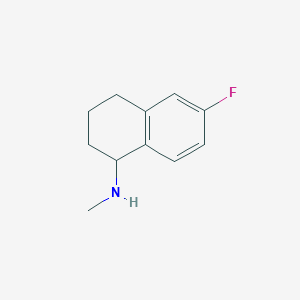
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
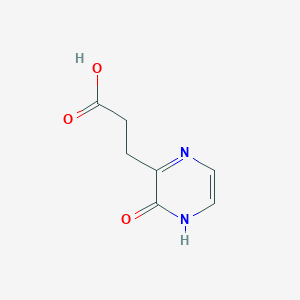
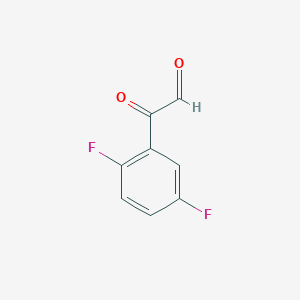
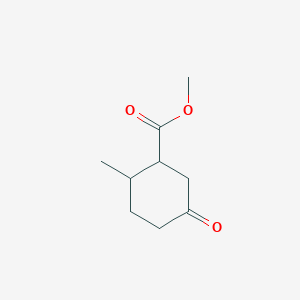
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
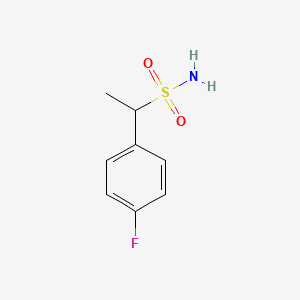
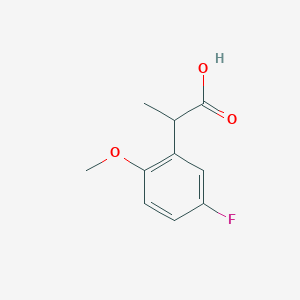
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
